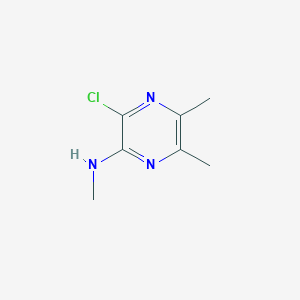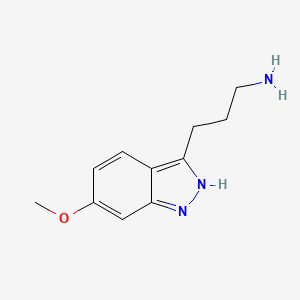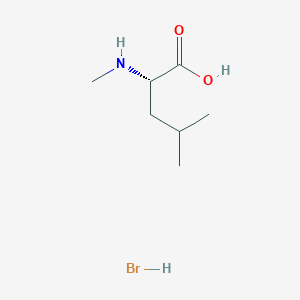![molecular formula C27H25N3O6S B13134131 [(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a synthetic molecule with a complex structure. Its IUPAC name is (18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione; hydrochloride . Let’s break down its features:
Molecular Formula: C28H29ClN4O3
Molecular Weight: 505 Da
准备方法
Synthetic Routes: The synthetic preparation of this compound involves several steps
Starting Materials: The synthesis begins with appropriate starting materials, which may include cyclic compounds and functional groups.
Cyclization: Intramolecular cyclization reactions are crucial for constructing the complex ring system.
Functionalization: Various functional groups are introduced through chemical reactions.
Methylation: The dimethylamino group is added to the structure.
Final Steps: The compound is further modified to achieve the desired product.
Industrial Production: Industrial-scale production methods likely involve optimization of the synthetic route for efficiency, scalability, and cost-effectiveness.
化学反应分析
This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction reactions could alter its properties.
Substitution: Substituent groups can be replaced by other functional groups.
Common Reagents: Specific reagents depend on the reaction type.
Major Products: These reactions yield derivatives with modified structures.
科学研究应用
Chemistry:
Enzyme Inhibition: The compound inhibits protein kinase Cβ (PKCβ) selectively.
Drug Development: Researchers explore its potential as a drug candidate.
Cell Signaling: Investigated for its impact on cellular signaling pathways.
Cell Proliferation: May affect cell growth and division.
Diabetes: Studied for its role in managing diabetes-related complications.
Retinal Disorders: Investigated as a treatment for diabetic retinopathy.
Pharmaceuticals: Its PKCβ inhibition properties make it relevant for drug development.
作用机制
The compound’s mechanism involves inhibiting PKCβ, affecting downstream signaling pathways. It likely influences cellular processes related to cell growth, inflammation, and metabolism.
相似化合物的比较
While I don’t have a direct list of similar compounds, researchers often compare it with other PKC inhibitors. Its unique structure and selectivity distinguish it from related molecules.
属性
分子式 |
C27H25N3O6S |
|---|---|
分子量 |
519.6 g/mol |
IUPAC 名称 |
[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate |
InChI |
InChI=1S/C27H25N3O6S/c1-37(33,34)36-16-17-10-11-29-14-20(18-6-2-4-8-22(18)29)24-25(27(32)28-26(24)31)21-15-30(12-13-35-17)23-9-5-3-7-19(21)23/h2-9,14-15,17H,10-13,16H2,1H3,(H,28,31,32)/t17-/m0/s1 |
InChI 键 |
GACYONFEVKQWRM-KRWDZBQOSA-N |
手性 SMILES |
CS(=O)(=O)OC[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O |
规范 SMILES |
CS(=O)(=O)OCC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
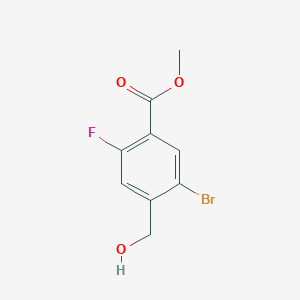

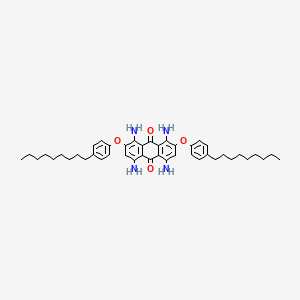
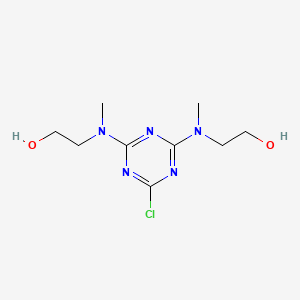
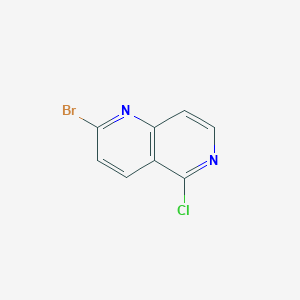
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
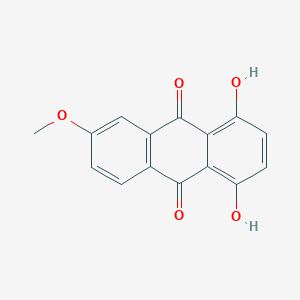
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)

![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
